molecular formula C9H12O4S B2672612 3-Methoxybenzyl methanesulfonate CAS No. 78358-11-9

3-Methoxybenzyl methanesulfonate

Cat. No.: B2672612
CAS No.: 78358-11-9
M. Wt: 216.25
InChI Key: ZDPLZPVVDSIISQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Methanesulfonate (B1217627) Utility

The journey of methanesulfonates in chemistry is intrinsically linked to the discovery of methanesulfonic acid (MSA). German chemist Hermann Kolbe first identified MSA between 1842 and 1845. wikipedia.org Initially, its applications were limited. However, since the turn of the 21st century, MSA has gained prominence as a substitute for other strong acids in numerous industrial and laboratory settings. wikipedia.orgrsc.org This surge in popularity is due to its desirable properties: it is a strong, non-oxidizing acid with a low vapor pressure, and it is a liquid at room temperature. wikipedia.orgrsc.orgnih.gov

The salts and esters of methanesulfonic acid, known as methanesulfonates or mesylates, have become indispensable tools in organic synthesis. rsc.orgwikipedia.org The mesyl group (CH₃SO₂–) is primarily used to convert alcohols into good leaving groups for substitution and elimination reactions. wikipedia.orgresearchgate.net This strategy is a cornerstone of modern synthetic chemistry, allowing for the facile transformation of one functional group into another. The formation of methanesulfonates is believed to proceed through a highly reactive intermediate called sulfene (B1252967) (CH₂=SO₂). wikipedia.org

Significance of Benzyl (B1604629) Systems in Synthetic Transformations

The benzyl group (a benzene (B151609) ring attached to a –CH₂– group) plays a vital role in organic synthesis. wikipedia.org One of its most common applications is as a protecting group for alcohols and carboxylic acids. wikipedia.orgorganic-chemistry.org The enhanced reactivity of the benzylic position—the first carbon atom attached to the benzene ring—is a key characteristic of these systems. wikipedia.org This heightened reactivity is attributed to the lower bond dissociation energy of benzylic C-H bonds, as the resulting benzyl radical is stabilized by the adjacent aromatic ring. wikipedia.org

This inherent reactivity makes benzylic compounds, including benzyl methanesulfonates, valuable substrates for a wide array of chemical transformations. These include dehalogenation, benzylation, and various cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. rsc.orgorganic-chemistry.org For example, benzyl halides can undergo electrophilic substitution reactions with electron-rich aromatic compounds to produce diarylmethanes. rsc.org

Overview of Research Trajectories for Arylalkyl Methanesulfonates

Modern research continues to uncover new applications for arylalkyl methanesulfonates, a class that includes 3-methoxybenzyl methanesulfonate. A significant area of investigation is their use in transition metal-catalyzed cross-coupling reactions. Aryl mesylates, which are structurally related to benzyl methanesulfonates, have been shown to be effective partners in Suzuki-Miyaura and C-N cross-coupling reactions. nih.govscispace.comacs.org

Specifically, benzyl methanesulfonates have been utilized in copper-mediated trifluoromethylation reactions to synthesize (trifluoroethyl)arenes, which are important motifs in medicinal chemistry. beilstein-journals.org Research has also demonstrated that aryl methanesulfonates can serve as precursors to phenoxides for the synthesis of unsymmetrical diaryl ethers through SNAr reactions. mdpi.com These ongoing studies highlight the versatility of methanesulfonates as key building blocks in the synthesis of diverse and complex organic molecules. taylorfrancis.com

Focus on this compound

The compound this compound is a specific example of an arylalkyl methanesulfonate that has found utility in advanced organic synthesis. Its structure, featuring a methoxy (B1213986) group on the benzene ring, influences its reactivity and makes it a valuable reagent in specific transformations.

Chemical Properties and Synthesis

Like other benzyl methanesulfonates, this compound is typically synthesized from the corresponding alcohol, 3-methoxybenzyl alcohol. The reaction is generally carried out by treating the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534). prepchem.comrsc.org This method provides the desired methanesulfonate ester in good yield. prepchem.com

Table 1: Physicochemical Properties of Methanesulfonic Acid

Property Value Reference
IUPAC Name Methanesulfonic acid wikipedia.org
Molecular Formula CH₄O₃S wikipedia.org
Molar Mass 96.10 g·mol⁻¹ wikipedia.org
Appearance Clear, colourless liquid wikipedia.org
Density 1.48 g/cm³ wikipedia.org
pKa -1.9 wikipedia.org

Detailed Research Findings

Research has highlighted the utility of this compound in several types of catalytic cross-coupling reactions.

Stille Cross-Coupling Reactions: In one study, 3-methoxyphenyl (B12655295) methanesulfonate (an aryl mesylate analog) was used as a substrate in Stille cross-coupling reactions with organostannanes. nih.gov The reaction, catalyzed by a palladium complex, aimed to form a new carbon-carbon bond, yielding 3-methoxybiphenyl. The study found that the choice of solvent was critical, with tert-butanol (B103910) providing the highest yield. nih.gov

Table 2: Stille Coupling of 3-Methoxyphenyl Methanesulfonate

Entry Solvent Yield (%) Reference
1 1,4-Dioxane <5 nih.gov
2 DME <5 nih.gov
3 DMF 0 nih.gov
4 i-PrOH 54 nih.gov
5 t-BuOH 79 nih.gov

Reaction Conditions: 3-methoxyphenyl methanesulfonate, tributyl(phenyl)stannane, Pd(OAc)₂, ligand, CsF, 110 °C, 14 h.

Palladium-Catalyzed Amidation: In another line of research, 3-methoxyphenyl methanesulfonate served as an efficient coupling partner in palladium-catalyzed amidation reactions to form N-arylamides. nih.govscispace.com These reactions demonstrated excellent yields and remarkably short reaction times. For instance, the reaction with benzamide (B126) resulted in a nearly quantitative yield in just 20 minutes. nih.govscispace.com This high efficiency underscores the value of this substrate in constructing C-N bonds. nih.gov

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
Benzyl Methanesulfonate
Methanesulfonic acid
3-Methoxybenzyl alcohol
Methanesulfonyl chloride
Triethylamine
3-Methoxyphenyl methanesulfonate
Tributyl(phenyl)stannane
3-Methoxybiphenyl
tert-Butanol
Benzamide
N,N-bis(2-hydroxyethyl)benzylamines
(Trifluoroethyl)arenes

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxyphenyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c1-12-9-5-3-4-8(6-9)7-13-14(2,10)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPLZPVVDSIISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxybenzyl Methanesulfonate

Direct Mesylation Pathways from Precursor Alcohols

The most common and direct method for synthesizing 3-methoxybenzyl methanesulfonate (B1217627) is the reaction of 3-methoxybenzyl alcohol with a mesylating agent. This process, known as mesylation, converts the hydroxyl group of the alcohol into a much better leaving group, the mesylate ester. masterorganicchemistry.com

Reagent and Catalyst Systems for Esterification

The standard procedure for mesylation involves the use of methanesulfonyl chloride (MsCl) as the primary reagent. wikipedia.org This reaction is typically carried out in the presence of a non-nucleophilic base, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. masterorganicchemistry.comcommonorganicchemistry.com Common bases employed for this purpose include triethylamine (B128534) (TEA) and pyridine (B92270). commonorganicchemistry.com The choice of base and solvent can influence the reaction's efficiency and the formation of potential side products. For instance, using pyridine as both the solvent and the base can sometimes lead to the alkylation of pyridine by the product, a side reaction that can be suppressed by using a non-nucleophilic base like triethylamine in a solvent such as dichloromethane (B109758) (DCM). mdma.ch

An alternative to methanesulfonyl chloride is methanesulfonic anhydride (B1165640) ((MeSO₂)₂O). commonorganicchemistry.com A key advantage of using the anhydride is the elimination of the possibility of forming the corresponding alkyl chloride as a side product, which can occur when using MsCl. commonorganicchemistry.com

The table below summarizes common reagent and catalyst systems for the direct mesylation of alcohols.

Reagent Base Solvent Key Features
Methanesulfonyl Chloride (MsCl) Triethylamine (TEA), Pyridine Dichloromethane (DCM) Standard, cost-effective method. Potential for alkyl chloride side product. commonorganicchemistry.commdma.ch
Methanesulfonic Anhydride ((MeSO₂)₂O) Triethylamine (TEA) Dichloromethane (DCM) Avoids the formation of alkyl chloride side products. commonorganicchemistry.com

Reaction Conditions and Optimization Strategies

The mesylation of alcohols is typically performed at reduced temperatures, often between 0°C and -10°C, to control the exothermic nature of the reaction and minimize side reactions. mdma.ch The reaction is generally rapid, often reaching completion within a short period of stirring after the addition of the mesylating agent. mdma.ch

Optimization of the reaction conditions is crucial for maximizing the yield and purity of 3-methoxybenzyl methanesulfonate. Key parameters to consider include the stoichiometry of the reagents, the reaction temperature, and the choice of base and solvent. For instance, using a slight excess of the base and the mesylating agent can ensure the complete conversion of the starting alcohol. mdma.ch Studies have shown that for phenol (B47542) alkylation with mesylates, optimization of conditions can significantly improve reaction yields. researchgate.net While this applies to the subsequent reaction of the mesylate, the principles of optimizing reaction parameters are broadly applicable.

The work-up procedure is also critical for isolating a pure product. A typical work-up involves washing the reaction mixture with ice water, a cold dilute acid (like 10% HCl) to remove excess base, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally, a saturated brine solution. mdma.ch

Indirect Synthetic Routes and Derivatization Approaches

Conversion from Halides or Other Leaving Groups

An indirect route to sulfonate esters involves the reaction of an alkyl halide with a metal salt of the sulfonic acid. For instance, reactive tosylates (a similar sulfonate ester) can be synthesized by reacting the corresponding alkyl iodide with silver tosylate. mdma.ch While less common for mesylates due to the efficiency of direct mesylation, a similar metathesis reaction between 3-methoxybenzyl halide (e.g., bromide or iodide) and a metal methanesulfonate salt, such as silver methanesulfonate, could theoretically produce this compound. googleapis.com This type of reaction is driven by the precipitation of the insoluble silver halide. googleapis.com

Another approach involves the conversion of the alcohol to a halide, which is then reacted to form the mesylate. However, this is a more circuitous route compared to direct mesylation. The conversion of alcohols to alkyl halides can be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). libretexts.org The resulting 3-methoxybenzyl halide could then be subjected to a nucleophilic substitution reaction with a methanesulfonate source. organic-chemistry.org

Preparation via Demethylation-Mesylation Sequences

A notable indirect route involves the one-pot demethylation of an aryl methyl ether followed by mesylation. thieme-connect.deorganic-chemistry.org For example, a compound with a methoxy (B1213986) group that can be selectively demethylated to a phenol could then be mesylated at the newly formed hydroxyl group. While this is more relevant for aryl mesylates, it highlights a potential strategy if the starting material were, for instance, a dimethoxybenzene derivative where one methoxy group is selectively cleaved. A study by Kaboudin and Abedi demonstrated an efficient one-pot demethylation-mesylation of various aryl methyl ethers using a mixture of phosphorus pentoxide in methanesulfonic acid. researchgate.net This method provides a direct conversion of aryl methyl ethers to the corresponding aryl mesylates in good yields. researchgate.net

The synthesis of certain antiestrogenic compounds has involved a demethylation step followed by the introduction of a different functional group and subsequent salt formation with methanesulfonic acid. nih.gov This illustrates the utility of demethylation in creating precursors for further functionalization, which could include mesylation.

Purity and Scalability Considerations for Preparative Synthesis

For preparative synthesis, particularly on a larger scale, purity and scalability are paramount. The direct mesylation of 3-methoxybenzyl alcohol is generally a scalable process. acs.orgresearchgate.net However, careful control of reaction parameters is necessary to ensure high purity and yield. The formation of the alkyl chloride as a byproduct when using methanesulfonyl chloride can complicate purification, making the use of methanesulfonic anhydride a more attractive option for achieving high purity on a large scale. commonorganicchemistry.com

Reaction calorimetry can be a valuable tool for ensuring the safety and optimization of the process during scale-up. acs.org By accurately measuring the heat of reaction, the process can be safely scaled to larger reactors while maintaining quality and yield. acs.orgresearchgate.net The choice of purification method is also critical. While laboratory-scale synthesis might rely on column chromatography, for industrial production, crystallization is a more practical and scalable purification technique. sci-hub.se

The stability of the product is another important factor. Mesylates are known to be reactive compounds and can be sensitive to hydrolysis. wikipedia.orgmdma.ch Therefore, storage conditions must be carefully controlled to prevent degradation.

The table below outlines key considerations for the scalable synthesis of this compound.

Consideration Key Factors
Purity Choice of mesylating agent (MsCl vs. (MeSO₂)₂O), control of side reactions, effective purification methods (crystallization). commonorganicchemistry.comsci-hub.se
Scalability Reaction temperature control, heat transfer management (reaction calorimetry), efficient work-up procedures. acs.orgresearchgate.net
Safety Handling of corrosive and reactive reagents (MsCl, strong bases), control of exothermic reactions. acs.org

Reactivity and Mechanistic Investigations of 3 Methoxybenzyl Methanesulfonate

Elimination Reactions and Competing Pathways

The reactivity of 3-methoxybenzyl methanesulfonate (B1217627) is characterized by a dynamic interplay between substitution and elimination reactions. The specific pathway taken is influenced by various factors, including the nature of the base or nucleophile, the solvent, and the temperature. The presence of the methoxy (B1213986) group on the benzene (B151609) ring and the methanesulfonate leaving group are critical in determining the reaction mechanism.

E1 and E2 Mechanisms

Elimination reactions of 3-methoxybenzyl methanesulfonate can proceed through either E1 (unimolecular) or E2 (bimolecular) mechanisms.

The E1 mechanism involves a two-step process. spcmc.ac.in The first and rate-determining step is the departure of the methanesulfonate leaving group to form a relatively stable 3-methoxybenzyl carbocation. spcmc.ac.in This carbocation is stabilized by resonance, with the positive charge delocalized into the benzene ring and further stabilized by the electron-donating methoxy group. In a subsequent fast step, a weak base removes a proton from the carbon adjacent to the carbocation, leading to the formation of a double bond. E1 reactions are typically favored in the presence of weak bases and in polar protic solvents, which can stabilize the carbocation intermediate. libretexts.org

The E2 mechanism , in contrast, is a one-step, concerted process where a strong base removes a proton from the beta-carbon at the same time as the methanesulfonate leaving group departs. spcmc.ac.inyoutube.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com Strong, sterically hindered bases tend to favor E2 elimination. libretexts.org

Competition Between Substitution and Elimination

Substitution (S\N1 and S\N2) and elimination (E1 and E2) reactions are often in competition. libretexts.orgokstate.edu For this compound, which is a benzylic substrate, this competition is particularly relevant.

S\N1 vs. E1: Since both S\N1 and E1 pathways proceed through a common carbocation intermediate, they are in direct competition. youtube.com The outcome is often a mixture of substitution and elimination products. The ratio of these products can be influenced by temperature; higher temperatures generally favor elimination over substitution. youtube.com Weakly basic nucleophiles will favor substitution, while weak bases that are not good nucleophiles will favor elimination.

S\N2 vs. E2: This competition is primarily dictated by the nature of the reagent. Strong nucleophiles that are also strong bases can lead to a mixture of S\N2 and E2 products. youtube.com Strong, non-nucleophilic, sterically hindered bases will strongly favor E2 elimination. libretexts.org Conversely, strong nucleophiles that are weak bases will favor the S\N2 pathway.

The structure of the alkyl halide and the nature of the nucleophile are the most important factors in determining the likely reaction pathway. libretexts.org For secondary halides like this compound, E2 elimination can compete with S\N2 substitution, and with strong bases, E2 will often dominate. libretexts.org

Rearrangement Processes Involving Carbocation Intermediates

Carbocation rearrangements are a common phenomenon in reactions that proceed through a carbocation intermediate, with the driving force being the formation of a more stable carbocation. libretexts.orgnumberanalytics.com These rearrangements typically involve a 1,2-shift of a hydride ion (H-) or an alkyl group. numberanalytics.com

In the case of the 3-methoxybenzyl carbocation formed from this compound, the initial carbocation is already benzylic and stabilized by the electron-donating methoxy group. While benzylic carbocations are relatively stable, further rearrangement is less common unless a significantly more stable carbocation can be formed. quora.com However, under certain conditions, such as in superacid media or with specific substitution patterns on the ring, more complex rearrangements could potentially occur. For instance, if a less stable carbocation were to form initially, it would readily rearrange to the more stable benzylic position. masterorganicchemistry.com Ring expansion is another type of rearrangement that can occur if a carbocation forms on a carbon adjacent to a strained ring. chemistrysteps.com

The Role of Methanesulfonate as a Leaving Group

The methanesulfonate group (mesylate, OMs) is an excellent leaving group, a key factor in the reactivity of this compound. Its effectiveness stems from the stability of the resulting methanesulfonate anion. masterorganicchemistry.com

Comparative Studies of Leaving Group Abilities (e.g., vs. Halides, Tosylates, Triflates)

The ability of a group to depart as a stable species is crucial for both substitution and elimination reactions. masterorganicchemistry.com Sulfonate esters, such as methanesulfonates (mesylates), tosylates, and triflates, are generally very good leaving groups, often better than halides. pearson.com

A general comparison of leaving group ability places them in the following approximate order: Triflate (OTf) > Tosylate (OTs) ≈ Mesylate (OMs) > I- > Br- > Cl- > F-

Mesylates vs. Tosylates: Methanesulfonate (mesylate) and p-toluenesulfonate (tosylate) have very similar leaving group abilities and are often used interchangeably in organic synthesis. masterorganicchemistry.com Some studies have shown tosylates to be slightly better leaving groups in certain solvolysis reactions. For example, the solvolysis rate ratio of tosylate to bromide can be exceptionally high, indicating a significant difference in their abilities to depart. researchgate.net

Mesylates vs. Halides: Mesylates are generally better leaving groups than halides (I-, Br-, Cl-). This is because the negative charge on the methanesulfonate anion is delocalized over three oxygen atoms, making it a very weak base. masterorganicchemistry.com However, in some S\N2 reactions involving sterically hindered substrates, iodide and bromide have been found to be more reactive than tosylates and mesylates, which may be related to factors other than just leaving group ability, such as bond length and polarizability. nih.gov

Mesylates vs. Triflates: Trifluoromethanesulfonate (triflate, OTf) is one of the best known leaving groups. The strong electron-withdrawing effect of the three fluorine atoms makes the triflate anion exceptionally stable. Consequently, triflates are significantly more reactive than mesylates. nih.gov

Relative Reactivity of Leaving Groups

Leaving GroupAbbreviationRelative ReactivityReason for Stability
TrifluoromethanesulfonateTfO⁻Very HighStrong inductive effect of three fluorine atoms stabilizes the anion.
p-ToluenesulfonateTsO⁻HighResonance delocalization of charge across three oxygen atoms and the benzene ring.
MethanesulfonateMsO⁻HighResonance delocalization of charge across three oxygen atoms. masterorganicchemistry.com
IodideI⁻GoodLarge ionic radius and high polarizability.
BromideBr⁻ModerateGood balance of electronegativity and polarizability.
ChlorideCl⁻FairLess effective than bromide and iodide due to smaller size and higher basicity.

Impact of Anion Stability on Reaction Efficiency

The efficiency of a reaction involving a leaving group is directly correlated with the stability of the anion formed. A more stable anion is a weaker base and therefore a better leaving group. This stability enhances the rate of the reaction, particularly the rate-determining step in S\N1 and E1 mechanisms, which involves the departure of the leaving group.

The methanesulfonate anion is highly stable due to:

Resonance: The negative charge is delocalized across the three oxygen atoms and the sulfur atom. This distribution of charge significantly lowers the energy of the anion.

Inductive Effect: The electronegative oxygen atoms pull electron density away from the sulfur atom, further stabilizing the anion.

Applications of 3 Methoxybenzyl Methanesulfonate in Advanced Organic Synthesis

As a Strategic Building Block in Complex Molecule Construction

3-Methoxybenzyl methanesulfonate (B1217627) serves as a valuable building block in the synthesis of complex organic molecules due to the reactive nature of the methanesulfonate group, which is an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 3-methoxybenzyl moiety into various molecular scaffolds.

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgcambridge.org 3-Methoxybenzyl methanesulfonate can participate in C-C bond-forming reactions where the 3-methoxybenzyl group is transferred to a carbon nucleophile. For instance, in reactions with organometallic reagents or enolates, the methanesulfonate group is displaced to form a new C-C bond. organic-chemistry.orgcambridge.org The presence of the methoxy (B1213986) group on the aromatic ring can influence the reactivity and regioselectivity of these transformations.

A notable application involves the coupling of propargylic methanesulfonates with alkynylalanes, leading to the formation of skipped diynes, which are precursors to the Z-dienes found in many fatty acids. organic-chemistry.org While this specific example doesn't use this compound, it highlights the general utility of methanesulfonates in C-C bond formation.

Reaction Type Reactants Product Significance
AlkylationThis compound, Carbon nucleophile (e.g., enolate, organometallic reagent)Molecule with a new 3-methoxybenzyl-carbon bondIntroduction of a key structural motif
Coupling ReactionsPropargylic methanesulfonate, AlkynylalaneSkipped diyneSynthesis of precursors for biologically active molecules

Heteroatom Introduction and Functional Group Interconversions

The high reactivity of the methanesulfonate group makes this compound an effective reagent for introducing the 3-methoxybenzyl group onto heteroatoms such as oxygen, nitrogen, and sulfur through nucleophilic substitution. ub.eduvanderbilt.eduslideplayer.com This process, known as O-, N-, or S-alkylation, is fundamental in the synthesis of ethers, amines, and thioethers, respectively.

Functional group interconversions are crucial for manipulating molecular structures. ub.eduvanderbilt.eduslideplayer.com Alcohols can be converted into their corresponding methanesulfonates, which are then readily displaced by a variety of nucleophiles. ub.eduslideplayer.comsinica.edu.tw This two-step sequence allows for the transformation of a hydroxyl group into numerous other functionalities with high efficiency and stereochemical control, as the initial formation of the methanesulfonate does not affect the stereochemistry at the carbon center. ub.edu

Transformation Reagents Resulting Functional Group
O-AlkylationAlcohol, this compound3-Methoxybenzyl ether
N-AlkylationAmine, this compound3-Methoxybenzyl amine
S-AlkylationThiol, this compound3-Methoxybenzyl thioether
Hydroxyl to HalideAlcohol -> Mesylate -> Halide saltAlkyl halide

Protecting Group Chemistry Leveraging Methanesulfonate Lability

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. uchicago.eduunivpancasila.ac.id This temporary blocking is achieved using a "protecting group." uchicago.eduunivpancasila.ac.id

Protection of Hydroxyl Functionalities

The 3-methoxybenzyl group, often introduced via its chloride or bromide, can serve as a protecting group for hydroxyl functionalities, forming a 3-methoxybenzyl ether. uwindsor.ca While the direct use of this compound for this purpose is less common than using the corresponding halide, the underlying principle of forming a stable ether linkage is the same. The methanesulfonate itself can also act as a protecting group for phenols, offering an alternative to more common protecting groups. researchgate.net

The stability of benzyl (B1604629) ethers, including the 3-methoxybenzyl variant, allows them to withstand a wide range of reaction conditions. uwindsor.ca

Intermediacy in Total Synthesis Campaigns

The strategic use of this compound and related compounds as intermediates is evident in numerous total synthesis campaigns of complex natural products. beilstein-journals.orgnih.govrsc.orgacs.orgscripps.edu In these intricate synthetic sequences, the 3-methoxybenzyl group might be introduced early on as a protecting group or as part of a key building block.

For example, in the synthesis of elatenynes, a class of marine natural products, a modified chloromethanesulfonate (B8650481) was used to install a dibromo functionality via an SN2 displacement, showcasing the utility of sulfonate chemistry in complex settings. nih.govrsc.org In the synthesis of a squalene (B77637) synthase inhibitor, a methanesulfonate was used to introduce a sulfonate moiety, which was a key step in the synthetic route. beilstein-journals.org

Computational and Theoretical Investigations

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to understanding its reactivity. Molecular Orbital (MO) theory provides a sophisticated model to describe the behavior of electrons within a molecule by considering them to be spread out over the entire molecule in molecular orbitals. brsnc.in These orbitals are formed by the combination of atomic orbitals. brsnc.inlibretexts.org For any given molecule, two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability, as electrons can be more easily excited to a higher energy level. nih.govresearchgate.netnih.gov Conversely, a large HOMO-LUMO gap is associated with high kinetic stability and lower chemical reactivity. nih.govresearchgate.net

Quantum Chemical Calculations for Mechanistic Elucidation (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the atomic level. epstem.netepstem.netresearchgate.netrsc.orgresearchgate.netrsc.org These methods can be used to model the geometries of reactants, products, and intermediates, as well as to calculate their relative energies. epstem.netresearchgate.net This information is invaluable for understanding the intricate details of a chemical transformation.

For reactions involving 3-methoxybenzyl methanesulfonate (B1217627), such as solvolysis or nucleophilic substitution, DFT calculations can provide a detailed picture of the reaction pathway. For instance, in SN1 type reactions, the departure of the methanesulfonate leaving group can lead to the formation of a carbocation intermediate. acs.org The stability of this carbocation is a key factor in determining the reaction rate. The presence of the 3-methoxy group on the benzyl (B1604629) ring will influence the stability of this intermediate through its electronic effects.

Transition State Characterization

A transition state (TS) is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. acs.org Characterizing the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. Quantum chemical calculations can be used to locate and characterize these transition state structures.

For a reaction involving 3-methoxybenzyl methanesulfonate, such as its reaction with a nucleophile, DFT calculations can model the transition state where the bond to the leaving group is partially broken and the bond to the incoming nucleophile is partially formed. The geometry of the transition state, including bond lengths and angles, provides insight into the mechanism. For example, in an SN2 reaction, the transition state would feature a pentacoordinate carbon atom. In contrast, an SN1 reaction proceeds through a carbocation intermediate, and the transition state would resemble this high-energy species.

Reaction Pathway Mapping and Energy Landscape Profiling

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy profile or landscape can be constructed. acs.orgbeilstein-journals.org This profile maps out the energetic changes that occur as the reaction progresses, revealing the activation energy barriers for each step.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods can be used to predict various aspects of a molecule's chemical behavior.

Reactivity: As discussed previously, the HOMO-LUMO gap is a key indicator of chemical reactivity. nih.gov A smaller gap suggests higher reactivity. For this compound, its reactivity in nucleophilic substitution reactions is enhanced by the excellent leaving group ability of the methanesulfonate anion. researchgate.net Kinetic studies of similar compounds, like p-methoxybenzyl mesylate, have been conducted to quantify this reactivity. researchgate.net

Regioselectivity: In reactions where there are multiple possible sites for a chemical transformation, regioselectivity refers to the preference for one site over another. psu.edu For example, in the reaction of an unsymmetrical reagent with this compound, there could be a preference for reaction at a particular position. DFT calculations can help predict this by comparing the activation energies for the different possible reaction pathways. Studies on related systems, such as the reactions of methoxy-substituted dehydrobenzenes with furans, have shown that the position of the methoxy (B1213986) group can strongly influence the regioselectivity of the reaction. psu.edu

Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. mdpi.comrsc.org In reactions involving chiral centers or the creation of new stereocenters, computational models can predict which stereoisomer is likely to be the major product. This is often achieved by comparing the energies of the diastereomeric transition states leading to the different stereoisomers. nih.govnih.gov For example, in glycosylation reactions, the stereochemical outcome can be highly dependent on the nature of the protecting groups and the reaction conditions, and computational studies can help to rationalize these observations by examining the stability of different transition state conformations. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape or conformation of a molecule can have a significant impact on its reactivity. Conformational analysis aims to identify the most stable conformations of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, taking into account their flexibility and interactions with their environment. tu-darmstadt.denih.govmdpi.comrsc.orguq.edu.au

For this compound, conformational analysis would reveal the preferred orientations of the methoxy and methanesulfonate groups relative to the benzyl ring. This can be important for understanding how a nucleophile might approach the reactive center.

MD simulations can provide a more dynamic picture of the molecule's behavior in solution. nih.govmdpi.com By simulating the motion of the molecule and the surrounding solvent molecules over time, it is possible to gain insights into how the solvent influences the molecule's conformation and reactivity. For example, MD simulations can be used to study the stability of enzyme-ligand complexes or to investigate the role of solvent in mediating a chemical reaction. nih.gov While specific MD studies on this compound were not found, the application of these techniques to similar molecules demonstrates their power in elucidating complex chemical processes. nih.govrsc.org

Enzyme Mediated Transformations and Biocatalytic Relevance

Investigations of Enzymatic Hydrolysis by Carbonic Anhydrase Isoforms

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide. tandfonline.comtandfonline.comnih.gov Beyond their primary physiological function, certain CA isoforms have been shown to exhibit promiscuous esterase activity, including the hydrolysis of sulfonate esters. tandfonline.comtandfonline.comnih.gov

Substrate Scope and Enzyme Specificity

Research has demonstrated that various human carbonic anhydrase (hCA) isoforms can hydrolyze simple methanesulfonate (B1217627) derivatives of phenols. tandfonline.comtandfonline.comnih.gov While direct enzymatic hydrolysis data for 3-Methoxybenzyl methanesulfonate is not extensively documented in the reviewed literature, studies on structurally related compounds, such as various methoxyphenyl methanesulfonates, provide valuable insights into the potential substrate scope and enzyme specificity. tandfonline.comacs.org

A study investigating the sulfatase activity of hCA I, hCA II, hCA IV, and hCA VI revealed that these enzymes can effectively hydrolyze a range of aryl methanesulfonates to their corresponding phenols. tandfonline.comtandfonline.comnih.gov The efficiency of this hydrolysis and the subsequent inhibition by the phenolic product vary significantly among the different CA isoforms, highlighting a degree of enzyme specificity.

The inhibitory effects of the resulting phenols on different hCA isoforms, as measured by their inhibition constants (Kᵢ), indicate that the enzyme's active site can accommodate these small aromatic molecules. This suggests that the parent methanesulfonate esters can also access the active site to undergo hydrolysis. For instance, the Kᵢ values for various phenolic compounds against different hCA isoforms are presented in the table below.

CompoundhCA I Kᵢ (µM)hCA II Kᵢ (µM)hCA IV Kᵢ (µM)hCA VI Kᵢ (µM)
Phenyl methanesulfonate48.5412.2438.45>1000
Biphenyl-4-yl methanesulfonate22.144.233.56608
1,4-Phenylene bis(methanesulfonate)41.257.8111.1285.04
3-Methoxyphenyl (B12655295) methanesulfonate----
Guaiacol (B22219) (2-Methoxyphenol)60.230.5245.063.27

Data compiled from a study on the hydrolysis of simple methanesulfonates by carbonic anhydrase isoforms. tandfonline.comtandfonline.comnih.gov The table shows the inhibitory activity of the resulting phenols, which provides an indirect measure of the enzyme's interaction with these structures. A direct Kᵢ value for 3-methoxyphenyl methanesulfonate was not available in the cited source.

The data demonstrates that the substitution pattern on the phenyl ring influences the interaction with the enzyme's active site. For example, hCA II is potently inhibited by several of the phenolic products, suggesting it can effectively hydrolyze the corresponding methanesulfonates. tandfonline.com Conversely, hCA I shows weaker inhibition by these compounds. tandfonline.com The methoxy (B1213986) group, as seen in guaiacol, can be well-tolerated and even lead to potent inhibition of certain isoforms like hCA II and hCA VI. tandfonline.com This suggests that this compound, with its methoxy-substituted benzyl (B1604629) group, is a plausible substrate for hydrolysis by carbonic anhydrase isoforms.

Mechanistic Insights into Biocatalytic Conversions

The proposed mechanism for the enzymatic hydrolysis of sulfonate esters by carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide (B78521) ion, a key feature of the enzyme's active site, on the sulfur atom of the sulfonate group. tandfonline.comrsc.org This is analogous to the enzyme's natural mechanism for CO₂ hydration.

The process can be summarized as follows:

The methanesulfonate substrate binds to the active site of the carbonic anhydrase.

The zinc-activated water molecule (hydroxide ion) performs a nucleophilic attack on the electrophilic sulfur atom of the methanesulfonyl group.

This leads to the formation of a transient pentacoordinate intermediate.

The carbon-oxygen bond of the ester linkage is cleaved, releasing the corresponding alcohol (in this case, 3-methoxybenzyl alcohol) and methanesulfonic acid.

The catalytic cycle is completed by the regeneration of the zinc-bound hydroxide ion.

This enzymatic hydrolysis is noteworthy because it proceeds under mild physiological conditions (pH 7.5), offering a green alternative to chemical hydrolysis methods that often require harsh acidic or basic conditions. tandfonline.comgoogle.com The fact that the hydrolysis products, the phenols, can then act as inhibitors of the enzyme suggests a feedback mechanism may be at play. tandfonline.comtandfonline.comnih.gov

Potential as Probes for Enzyme Active Site Studies (focusing on chemical reactivity)

The chemical reactivity of methanesulfonates makes them potential tools for studying the active sites of enzymes. The methanesulfonate group is a good leaving group, a property that is fundamental to its utility as a probe.

When a methanesulfonate-containing molecule binds to an enzyme's active site, the methanesulfonate moiety can act as an electrophilic center. If a nucleophilic amino acid residue is present in the active site (e.g., the hydroxyl group of serine, the thiol group of cysteine, or the imidazole (B134444) group of histidine), it can attack the sulfur atom of the methanesulfonate. This can lead to the formation of a covalent bond between the enzyme and the benzyl portion of the molecule, with the methanesulfonate anion being displaced.

The 3-methoxybenzyl group provides a spectroscopic handle that can be used to monitor these interactions. Changes in the UV-Vis or fluorescence spectrum of the benzyl group upon binding or reaction with the enzyme can provide information about the environment of the active site.

Furthermore, the reactivity of this compound can be modulated by the electronic properties of the substituent on the aromatic ring. The methoxy group at the meta position influences the electron density of the benzyl ring, which in turn can affect the reactivity of the methanesulfonate group. This allows for the design of a series of related probes with varying reactivities to explore the electronic and steric requirements of an enzyme's active site.

Development of Biocatalytic Routes Utilizing or Transforming Methanesulfonates

The principles of biocatalysis offer promising avenues for the synthesis and transformation of methanesulfonate compounds. acs.orgresearchgate.netrsc.org While specific biocatalytic routes for this compound are not yet established, the existing literature on enzyme-catalyzed reactions provides a strong basis for their potential development.

Enzymes, with their high chemo-, regio-, and stereoselectivity, can be employed to perform specific transformations on complex molecules containing a methanesulfonate group without the need for extensive protecting group strategies that are often required in traditional organic synthesis. acs.org

Potential biocatalytic applications involving methanesulfonates could include:

Selective Hydrolysis: As discussed with carbonic anhydrase, enzymes could be used for the selective deprotection of a hydroxyl group that has been protected as a methanesulfonate ester. This would be particularly valuable in the synthesis of polyfunctional molecules where other sensitive functional groups are present.

Enantioselective Reactions: For chiral methanesulfonates, enzymes could be used to catalyze enantioselective reactions, such as the hydrolysis of one enantiomer of a racemic mixture, leading to the production of enantiomerically pure compounds.

Group Transfer Reactions: Enzymes could potentially be engineered to catalyze the transfer of the methanesulfonyl group to other nucleophiles, opening up new synthetic pathways.

Transformations on the Benzyl Moiety: Enzymes such as oxidoreductases could be used to introduce or modify functional groups on the benzyl ring of this compound, while leaving the methanesulfonate group intact. For instance, the enzymatic hydrolysis of the methoxy group on a similar compound, guaiacol (2-methoxyphenol), has been reported, suggesting that enzymes can be used to transform such functionalities. researchgate.net

The development of such biocatalytic routes would align with the principles of green chemistry by utilizing renewable catalysts (enzymes), operating under mild reaction conditions, and potentially reducing the number of synthetic steps and the generation of waste. researchgate.net

Q & A

Basic: What are the standard synthetic routes for preparing 3-Methoxybenzyl methanesulfonate, and what critical reaction parameters should be monitored during synthesis?

This compound is typically synthesized via the sulfonation of 3-methoxybenzyl alcohol using methanesulfonyl chloride in the presence of a base (e.g., triethylamine). Key parameters include:

  • Temperature control : Maintain 0–5°C to minimize side reactions like hydrolysis or over-sulfonation .
  • Stoichiometry : Ensure a 1:1 molar ratio of alcohol to methanesulfonyl chloride to avoid excess reagent contamination .
  • Reaction time : Monitor progress via thin-layer chromatography (TLC) or NMR to prevent degradation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • NMR : Focus on the methoxy group (δ 3.8–4.0 ppm in 1^1H NMR) and the methylsulfonate resonance (δ 3.0–3.2 ppm for 1^1H; δ 40–45 ppm for 13^{13}C) .
  • IR : Confirm sulfonate ester formation via S=O stretching vibrations (1350–1200 cm1^{-1}) .
  • Mass spectrometry (MS) : Validate molecular ion peaks ([M+H]+^+ at m/z ~216) and fragmentation patterns to rule out impurities .

Advanced: How can reaction conditions be optimized to minimize byproducts like methyl methanesulfonate during synthesis?

Byproducts often arise from incomplete alcohol conversion or reagent hydrolysis. Mitigation strategies include:

  • Inert atmosphere : Use nitrogen or argon to prevent moisture-induced side reactions .
  • Catalytic base selection : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance sulfonyl transfer efficiency .
  • Post-synthesis purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the target compound from sulfonic acid derivatives .

Advanced: How should contradictory data on pH-dependent hydrolysis kinetics of this compound be resolved?

Discrepancies in hydrolysis rates (e.g., acidic vs. alkaline conditions) require:

  • Controlled buffering : Use standardized buffers (pH 2–12) to isolate pH effects .
  • Kinetic isotope studies : Replace H2OH_2O with D2OD_2O to confirm nucleophilic attack mechanisms .
  • Computational modeling : Apply DFT calculations to predict transition states and validate experimental activation energies .

Safety: What protocols are recommended for handling this compound, given its structural similarity to mutagens like ethyl methanesulfonate?

  • PPE : Use nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile sulfonate esters .
  • Waste disposal : Segregate waste in labeled containers for incineration, as aqueous disposal risks environmental contamination .

Analytical: What advanced chromatographic methods detect trace impurities in this compound?

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection to detect residual methanesulfonic acid (<0.1% w/w) .
  • HPLC-DAD : Employ a C18 column and UV detection at 254 nm to quantify hydrolyzed alcohol byproducts .
  • Validation : Perform spike-recovery tests (80–120% recovery range) and linearity checks (R2^2 > 0.995) .

Mechanistic: What insights exist on nucleophilic substitution reactions involving this compound?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating SN2 pathways .
  • Leaving group stability : Methanesulfonate’s low pKa (~-1.9) enhances its leaving ability compared to tosylates .
  • Steric hindrance : Substituents on the benzyl group (e.g., 3-methoxy) modulate reactivity by altering electron density .

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